molecular formula C2H4Br2O B1626552 Bromo(bromomethoxy)methane CAS No. 4497-29-4

Bromo(bromomethoxy)methane

Cat. No.: B1626552
CAS No.: 4497-29-4
M. Wt: 203.86 g/mol
InChI Key: CVDGHGWEHQIJTE-UHFFFAOYSA-N
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Description

Bromo(bromomethoxy)methane is an organic compound with the molecular formula C2H4Br2O It is a brominated ether, characterized by the presence of both bromine and methoxy groups attached to a methane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo(bromomethoxy)methane can be synthesized through several methods. One common approach involves the bromomethylation of thiols using paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH). This method minimizes the generation of highly toxic byproducts and is efficient for producing structurally diverse α-bromomethyl sulfides . Another method involves the reaction of 4-(methoxymethoxy)phenol with 3-bromo-1-propanol in the presence of cesium carbonate in dimethylformamide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromomethylation reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on the desired yield, purity, and specific application of the compound.

Chemical Reactions Analysis

Types of Reactions: Bromo(bromomethoxy)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bromo(bromomethoxy)methane has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology and Medicine: Potential applications in the development of pharmaceuticals and biologically active compounds. Its ability to form bromomethyl derivatives can be exploited in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials. Its brominated structure imparts unique properties that can be harnessed in various industrial applications.

Comparison with Similar Compounds

Uniqueness: Bromo(bromomethoxy)methane is unique due to the presence of both bromine and methoxy groups, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution reactions makes it a valuable intermediate in organic chemistry .

Properties

IUPAC Name

bromo(bromomethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Br2O/c3-1-5-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDGHGWEHQIJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537840
Record name Bromo(bromomethoxy)methane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4497-29-4
Record name Bromo(bromomethoxy)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo(bromomethoxy)methane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo(bromomethoxy)methane
Reactant of Route 2
Bromo(bromomethoxy)methane

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